molecular formula C9H10BrClO3S B8770461 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride

4-(3-Bromopropoxy)benzene-1-sulfonyl chloride

Cat. No.: B8770461
M. Wt: 313.60 g/mol
InChI Key: BHAOZXDFDRKMON-UHFFFAOYSA-N
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Description

4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 3-bromopropoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Phosphorus Pentachloride Method: One common method to synthesize 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.

    Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Amines: React with this compound to form sulfonamides.

    Alcohols: React to form sulfonate esters.

    Electrophiles: Such as bromine or chlorine, can react with the aromatic ring under acidic conditions.

Major Products Formed

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 3-bromopropoxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable reagent in specific synthetic applications where the 3-bromopropoxy group is required .

Properties

Molecular Formula

C9H10BrClO3S

Molecular Weight

313.60 g/mol

IUPAC Name

4-(3-bromopropoxy)benzenesulfonyl chloride

InChI

InChI=1S/C9H10BrClO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2

InChI Key

BHAOZXDFDRKMON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCBr)S(=O)(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

20 ml of a chloroform solution containing 5.8 g of 3-phenoxypropyl bromide was cooled to -10° C., and 3.6 ml of chlorosulfuric acid was added thereto, followed by stirring at room temperature for 1 hour. The reaction solution was poured onto ice, and extraction was performed with 100 ml of chloroform. Water washing, drying and concentration were successively carried out to obtain 3.4 g (yield: 40%)of 4-(3-bromopropoxy)benzenesulfonic acid chloride in an oily state.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.8 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

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